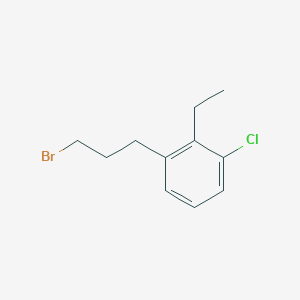

1-(3-Bromopropyl)-3-chloro-2-ethylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrCl |

|---|---|

Molecular Weight |

261.58 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-chloro-2-ethylbenzene |

InChI |

InChI=1S/C11H14BrCl/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

RQOXOYQINQMTKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)CCCBr |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for the Chemical Compound 1 3 Bromopropyl 3 Chloro 2 Ethylbenzene

Retrosynthetic Analysis and Key Disconnections for the Construction of 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in This process involves breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com

The most logical disconnections for this compound involve the functional groups. A primary disconnection is the carbon-bromine bond of the propyl side chain. This disconnection suggests that the final step of the synthesis could be the bromination of a precursor alcohol, 3-(3-chloro-2-ethylphenyl)propan-1-ol. This transformation can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or hydrogen bromide (HBr).

Another key disconnection is the bond between the propyl side chain and the aromatic ring. This leads to a substituted benzene (B151609) core, such as 1-chloro-2-ethylbenzene (B1361349), and a three-carbon electrophilic synthon. This approach is characteristic of Friedel-Crafts type reactions. Lastly, the carbon-chlorine bond on the aromatic ring could be considered for disconnection, implying a late-stage chlorination of 1-(3-bromopropyl)-2-ethylbenzene. However, controlling the regioselectivity of this final step could be challenging due to the directing effects of the existing alkyl groups.

| Disconnection Point | Precursor Molecule(s) | Corresponding Forward Reaction |

| C₃H₆-Br Bond | 3-(3-chloro-2-ethylphenyl)propan-1-ol | Functional Group Interconversion (FGI) via bromination |

| Ar-C₃H₆Br Bond | 1-chloro-2-ethylbenzene + 3-carbon electrophile | Friedel-Crafts Acylation/Alkylation |

| Ar-Cl Bond | 1-(3-bromopropyl)-2-ethylbenzene | Electrophilic Aromatic Substitution (Chlorination) |

The relative positions of the substituents (ethyl at C2, chloro at C3) necessitate careful planning of the functionalization sequence. The directing effects of the substituents determine the position of subsequent electrophilic aromatic substitutions. libretexts.orglibretexts.org

Ethyl group (–CH₂CH₃): Ortho-, para-director and weakly activating.

Chloro group (–Cl): Ortho-, para-director and weakly deactivating.

Acyl group (–COR): Meta-director and strongly deactivating. youtube.com

Considering these effects, a plausible pathway begins with benzene and introduces the substituents in a specific order. One potential retrosynthetic pathway is:

Target: this compound

Precursor 1: 3-(3-chloro-2-ethylphenyl)propan-1-ol (via FGI - Bromination)

Precursor 2: 1-(3-chloro-2-ethylphenyl)propan-1-one (via reduction of the ketone)

Precursor 3: 1-chloro-2-ethylbenzene (via Friedel-Crafts acylation)

Precursor 4: 2-chloro-1-ethylbenzene or 3-chloro-1-ethylbenzene. The synthesis would likely proceed from ethylbenzene (B125841), which upon chlorination, would yield a mixture of ortho and para isomers. The desired ortho-isomer (2-chloro-1-ethylbenzene) would need to be separated.

Starting Material: Benzene (via Friedel-Crafts ethylation or acylation/reduction)

This sequence leverages the directing effects of the groups at each stage to build the desired substitution pattern. libretexts.orglibretexts.org

Regioselective Introduction of Halogen and Alkyl Substituents on the Aromatic Ring

Achieving the correct 1,2,3-substitution pattern is a significant challenge in the synthesis of this molecule. The choice of methodology for introducing the substituents dictates the regiochemical outcome.

Electrophilic Aromatic Substitution (EAS) is the fundamental method for introducing functional groups onto a benzene ring. libretexts.org

Halogenation: Chlorination of an aromatic ring is typically accomplished using chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgutexas.edu When substituting an already functionalized ring, the regioselectivity is governed by the existing substituent. For example, chlorination of ethylbenzene produces a mixture of 1-chloro-2-ethylbenzene and 1-chloro-4-ethylbenzene.

Friedel-Crafts Alkylation/Acylation: The ethyl group can be introduced via Friedel-Crafts alkylation using an ethyl halide and a Lewis acid. However, this reaction is prone to carbocation rearrangements and polysubstitution. A more reliable method is Friedel-Crafts acylation, which introduces an acyl group (e.g., from acetyl chloride), followed by a reduction step (like Clemmensen or Wolff-Kishner reduction) to yield the alkyl group. uobabylon.edu.iq Acylation has the advantage of deactivating the ring, which prevents polysubstitution. uobabylon.edu.iq

| Reaction | Reagents | Function | Directing Effect of Product |

| Chlorination | Cl₂, FeCl₃/AlCl₃ | Introduces a chlorine atom | Ortho, Para-directing (deactivating) |

| Friedel-Crafts Ethylation | CH₃CH₂Cl, AlCl₃ | Introduces an ethyl group | Ortho, Para-directing (activating) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Introduces an acetyl group | Meta-directing (deactivating) |

Directed ortho-metalation (DoM) is a powerful alternative to classical EAS for achieving high regioselectivity. chem-station.com This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong organolithium base (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination directs the base to deprotonate the ring at the nearest ortho-position, creating an aryllithium species. wikipedia.orguwindsor.ca This intermediate can then react with an electrophile to install a substituent exclusively at that ortho-position. wikipedia.org

For the synthesis of the target molecule, a DoM strategy could be envisioned starting with a precursor containing a potent DMG. For instance, starting with 2-ethylaniline, the amine could be protected as an amide (a strong DMG). This amide would direct lithiation to the C3 position, where a chlorine atom could be introduced by quenching with an electrophilic chlorine source (e.g., hexachloroethane). Subsequent removal of the directing group and conversion to the desired functionality would complete the synthesis of the core. This method offers a level of regiocontrol often unattainable with standard EAS reactions. chem-station.comacs.org

| Common DMGs (in order of strength) | Resulting Functional Group |

| -CONR₂ (Amide) | Carboxylic Acid (after hydrolysis) |

| -SO₂NR₂ (Sulfonamide) | Sulfonic Acid (after hydrolysis) |

| -OMe (Methoxy) | Phenol (after demethylation) |

| -NH₂ (Amino, protected) | Aniline |

Construction of the Bromopropyl Side Chain

The introduction of the 3-bromopropyl group onto the 1-chloro-2-ethylbenzene core is a critical step. Direct Friedel-Crafts alkylation with 1-bromopropane (B46711) is ill-advised due to the high probability of carbocation rearrangement, which would lead to the formation of an isopropyl group attached to the ring. More controlled methods are required.

A robust two-step approach involves an initial Friedel-Crafts acylation followed by reduction and bromination.

Friedel-Crafts Acylation: The 1-chloro-2-ethylbenzene core is reacted with propanoyl chloride (CH₃CH₂COCl) and AlCl₃. This introduces a propanoyl group onto the ring, forming 1-(3-chloro-2-ethylphenyl)propan-1-one. The acylation is directed by the existing substituents, and the desired isomer would need to be isolated.

Reduction and Bromination: The resulting ketone can be reduced to the corresponding alcohol, 3-(3-chloro-2-ethylphenyl)propan-1-ol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The alcohol is then converted to the final alkyl bromide using a reagent such as phosphorus tribromide (PBr₃).

An alternative involves the anti-Markovnikov hydrobromination of an allyl precursor. If 1-allyl-3-chloro-2-ethylbenzene could be synthesized, radical-initiated addition of HBr (e.g., using AIBN or peroxides) would yield the desired terminal bromide, this compound.

| Method | Key Reagents | Intermediate | Advantages/Disadvantages |

| Acylation-Reduction-Bromination | 1. CH₃CH₂COCl, AlCl₃ 2. NaBH₄ 3. PBr₃ | Ketone, then Alcohol | Avoids carbocation rearrangement; multi-step process. |

| Anti-Markovnikov Hydrobromination | HBr, Peroxides/AIBN | Allylbenzene derivative | Direct formation of terminal bromide; requires synthesis of the alkene precursor. |

Radical Halogenation Methodologies for Alkyl Chain Functionalization

Radical halogenation is a fundamental process in organic chemistry for the functionalization of alkanes and alkyl side chains on aromatic rings. libretexts.org This type of reaction is characteristic of alkanes and alkyl-substituted aromatics when exposed to UV light or other radical initiators. wikipedia.org The process proceeds via a free-radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by heat or UV light, generating two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkyl chain, creating an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The reaction concludes when any two radicals combine, terminating the chain. youtube.com

While effective for introducing halogens, free-radical halogenation is often unselective, particularly with chlorine. wikipedia.org The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. libretexts.org This lack of selectivity can lead to a mixture of products if multiple types of hydrogen atoms are present on the alkyl chain. However, allylic and benzylic hydrogens are particularly susceptible to this reaction due to the resonance stabilization of the resulting radical, a principle utilized in reactions like the Wohl-Ziegler reaction. wikipedia.org For a precursor like 1-chloro-2-ethyl-3-propylbenzene, radical bromination would preferentially occur at the benzylic position of the ethyl group or the secondary position of the propyl chain, making it a less direct route for terminal functionalization to achieve the desired 3-bromopropyl group.

Table 1: Stages of Radical Chain Halogenation

| Stage | Description | Example (Chlorination of Methane) |

| Initiation | Creation of radical species from a non-radical molecule, typically requiring energy input (UV light or heat). | Cl₂ + UV light → 2 Cl• |

| Propagation | A two-step cycle where a radical reacts to form a new bond and a new radical, continuing the chain. | 1. Cl• + CH₄ → HCl + •CH₃2. •CH₃ + Cl₂ → CH₃Cl + Cl• |

| Termination | Combination of any two radical species to form a stable, non-radical molecule, ending the chain. | Cl• + Cl• → Cl₂•CH₃ + •CH₃ → C₂H₆Cl• + •CH₃ → CH₃Cl |

Nucleophilic Substitution Reactions for Bromine Introduction

Nucleophilic substitution is a more precise and widely used method for introducing a bromine atom onto an alkyl chain, particularly at a specific position. This class of reactions involves a nucleophile replacing a leaving group on an electrophilic carbon atom. pressbooks.pubchemguide.co.uk In the context of synthesizing this compound, the most common precursor would be 3-(3-chloro-2-ethylphenyl)propan-1-ol. The hydroxyl group (-OH) of the alcohol is a poor leaving group and must first be converted into a better one, or a specific reagent must be used that facilitates the substitution.

The reaction can proceed through two primary mechanisms:

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the carbon atom at the same time the leaving group departs. libretexts.org The reaction rate depends on the concentration of both the substrate and the nucleophile. msu.edu This mechanism is favored for primary and secondary alkyl halides and results in an inversion of stereochemistry at the reaction center. libretexts.orgmsu.edu Steric hindrance can significantly slow down or prevent Sₙ2 reactions. msu.edu

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step process where the leaving group first departs, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org The rate-limiting step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration. libretexts.org This mechanism is common for tertiary substrates that can form stable carbocations.

For converting a primary alcohol like 3-(3-chloro-2-ethylphenyl)propan-1-ol to the corresponding bromide, Sₙ2 conditions are ideal. Common reagents for this transformation include phosphorus tribromide (PBr₃) or treating the alcohol with a strong acid like hydrobromic acid (HBr). Using ionic liquids as reagents for the substitution of sulfonate esters (derived from the alcohol) is another efficient and environmentally conscious approach. organic-chemistry.org

Cross-Coupling Methodologies in the Synthesis of Related Halo-Aryl-Alkyl Compounds

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals. These methods are essential for constructing the complex carbon skeletons of molecules like halo-aryl-alkyl compounds, either by building the substituted aromatic ring itself or by attaching the alkyl side chain.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium catalysts are central to many of the most important C-C bond-forming reactions in modern organic synthesis. researchgate.netiupac.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org First published by Akira Suzuki and Norio Miyaura in 1979, this reaction is widely used to synthesize biaryls, styrenes, and polyolefins. libretexts.orgharvard.edu The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov It could be envisioned for synthesizing the 3-chloro-2-ethylbenzene core by coupling a suitably substituted boronic acid with a dihalobenzene.

The Heck reaction (also known as the Mizoroki-Heck reaction) couples an unsaturated halide (or triflate) with an alkene, catalyzed by palladium and in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism typically involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and form a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base. nih.govlibretexts.org This reaction is particularly useful for creating substituted styrenes or other vinylarenes, which could serve as precursors that are later reduced to form the desired alkyl side chain. wikipedia.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Bond Formed | Key Mechanistic Steps |

| Suzuki-Miyaura Coupling | Organohalide/Triflate + Organoboron Compound | C(sp²)-C(sp²), C(sp²)-C(sp³) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck Reaction | Unsaturated Halide/Triflate + Alkene | C(sp²)-C(sp²) (vinyl) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

Nickel-Catalyzed Coupling Strategies for Aryl and Alkyl Halides

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, offering advantages in terms of cost and reactivity, especially for less reactive electrophiles like aryl chlorides. nih.gov Nickel catalysts are particularly effective in cross-electrophile coupling, where two different electrophiles (e.g., an aryl halide and an alkyl halide) are coupled in the presence of a reducing agent. wisc.eduorgsyn.org

This approach avoids the need to pre-form organometallic nucleophiles (like Grignard or organozinc reagents), which can be sensitive or difficult to prepare. The mechanism is distinct from traditional cross-couplings and is believed to involve both polar and radical steps. wisc.eduorgsyn.org A proposed mechanism involves the formation of an (L)Ni(II)(Ar)X intermediate from the aryl halide and the generation of an alkyl radical from the alkyl halide. orgsyn.org The alkyl radical then combines with the nickel complex to form a Ni(III) intermediate, which undergoes rapid reductive elimination to form the C(sp²)-C(sp³) bond. orgsyn.org This methodology is highly relevant for forging the bond between a substituted aryl ring and an alkyl chain, making it a potential strategy for synthesizing compounds structurally related to this compound.

Copper-Catalyzed Reactions for Oxygen and Nitrogen Functionalization

Copper is an abundant and low-toxicity metal that catalyzes a wide range of organic transformations, including the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. nih.gov These reactions are crucial for synthesizing analogues of the target compound or for preparing precursors where a halogen is replaced by an oxygen or nitrogen-containing functional group.

Copper-catalyzed reactions can functionalize organic molecules under environmentally benign conditions, often using oxygen or peroxides as oxidants. nih.gov For instance, copper catalysts are used in the oxidation of amines to imines and the oxidative coupling of anilines to form azo compounds. nih.gov More relevant to precursor synthesis, copper facilitates Ullmann-type coupling reactions, which form C-O and C-N bonds by coupling aryl halides with alcohols, phenols, or amines. These methods are valuable for introducing diversity into aromatic systems. Copper can also catalyze C-H functionalization, where a C-H bond is directly converted into a C-N or C-O bond, often through a radical-based mechanism involving the generation of a nitrogen-centered radical. nih.govresearchgate.net

Functional Group Interconversions (FGI) in the Synthesis of this compound Precursors

Functional Group Interconversion (FGI) is a cornerstone of multi-step organic synthesis, referring to the conversion of one functional group into another without altering the carbon skeleton. This strategy is essential for preparing the necessary precursors for the synthesis of this compound.

A plausible retrosynthetic analysis of the target molecule would disconnect the C-Br bond, pointing to 3-(3-chloro-2-ethylphenyl)propan-1-ol as a key precursor. The synthesis of this alcohol would likely start from a simpler substituted benzene. For example, Friedel-Crafts acylation of 1-chloro-2-ethylbenzene with succinic anhydride (B1165640) would yield a keto-acid, which can then be reduced. The carboxylic acid can be reduced to an alcohol (e.g., with BH₃), and the ketone can be reduced to a methylene (B1212753) group (e.g., via Wolff-Kishner or Clemmensen reduction).

Other examples of FGI that could be employed include:

Oxidation/Reduction: Conversion of an alcohol to an aldehyde or carboxylic acid, or the reverse transformations.

Halogenation of Alcohols: As discussed in section 2.3.2, converting an alcohol to an alkyl bromide is a key FGI. organic-chemistry.org

Conversion of Carboxylic Acids: Carboxylic acids can be converted into a wide array of functional groups, including esters, amides, acid chlorides, and, via reduction, alcohols.

Nitration and Reduction: Introduction of a nitro group onto the aromatic ring followed by reduction to an amine (-NH₂) allows for further functionalization, such as diazotization to introduce other halogens (Sandmeyer reaction).

These FGI steps provide the strategic flexibility needed to navigate from commercially available starting materials to the complex architecture of the final target molecule.

Conversion of Hydroxyl Groups to Halides

A primary and highly effective strategy for synthesizing this compound is through the nucleophilic substitution of the corresponding alcohol, 3-(3-chloro-2-ethylphenyl)propan-1-ol. This method is a cornerstone in the preparation of alkyl halides. vanderbilt.edu The conversion of the hydroxyl group into a good leaving group, followed by displacement with a bromide ion, is the key transformation.

The reaction is typically achieved using various brominating agents. The choice of reagent can influence the reaction conditions, yield, and selectivity. Common reagents for this transformation include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

Using Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides. vanderbilt.edu The reaction generally proceeds with high yield and minimal rearrangement.

Using Hydrobromic Acid (HBr): Concentrated aqueous HBr can be used to convert alcohols to alkyl bromides. This reaction is an example of a nucleophilic substitution where the hydroxyl group is first protonated to form a better leaving group (water). savemyexams.com

The table below summarizes common reagents used for the conversion of primary alcohols to alkyl bromides, a reaction directly applicable to the synthesis of the target compound from its alcohol precursor.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| PBr₃ | Neat or in a non-polar solvent (e.g., diethyl ether, CH₂Cl₂) | High yields for 1° and 2° alcohols; minimal rearrangements | Reagent is moisture-sensitive and corrosive |

| HBr | Concentrated aqueous acid, often with heating | Cost-effective; readily available | Can be slow; may require forcing conditions for less reactive alcohols |

| SOBr₂ | In aprotic solvents (e.g., pyridine) | Good for converting 1° and 2° alcohols | Reagent can be toxic and corrosive |

| CBr₄ / PPh₃ | Appel reaction conditions; in aprotic solvents (e.g., CH₂Cl₂) | Mild conditions; good for sensitive substrates | Generates triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification |

This table presents a summary of common laboratory reagents for the bromination of primary alcohols, a key step in a potential synthesis of this compound.

Manipulation of Carbonyl and Alkene Functionalities

Alternative synthetic routes to this compound can be devised by constructing the propyl side chain through the manipulation of carbonyl or alkene groups attached to the 3-chloro-2-ethylbenzene core.

One hypothetical approach involves a Friedel-Crafts acylation of 1-chloro-3-ethylbenzene (B1584093) with a suitable three-carbon acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would yield a propiophenone (B1677668) derivative, which could then be subjected to a Clemmensen or Wolff-Kishner reduction to reduce the carbonyl group to a methylene group, affording 1-propyl-3-chloro-2-ethylbenzene. Subsequent free-radical bromination at the terminal position of the propyl chain would yield the target molecule. However, controlling the regioselectivity of the initial acylation and the subsequent bromination can be challenging. libretexts.orglibretexts.org

Another strategy could start from a suitable aldehyde, such as 3-chloro-2-ethylbenzaldehyde. This aldehyde could undergo a Wittig reaction with a two-carbon ylide to form an alkene. Subsequent hydrobromination of the alkene using HBr under anti-Markovnikov conditions (e.g., with peroxides) would place the bromine atom at the terminal carbon of the propyl chain. vanderbilt.edu More recently, deformylative halogenation methods have been developed that can convert aldehydes directly to alkyl halides, offering a more streamlined approach. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The synthesis of halogenated organic compounds traditionally involves reagents and conditions that are hazardous and environmentally detrimental. acs.org Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate these issues. For the synthesis of this compound, sustainable approaches focus on using safer solvents, developing catalytic systems, and improving atom economy. researchgate.netnih.gov

Solvent-Free and Aqueous Reaction Media

A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. ijirset.com For nucleophilic substitution reactions, such as the conversion of 3-(3-chloro-2-ethylphenyl)propan-1-ol to the target alkyl bromide, performing the reaction in water is a highly attractive alternative. reddit.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. While organic substrates are often poorly soluble in water, the use of surfactants or micellar catalysis can overcome this limitation. researchgate.netresearchgate.net Non-ionic surfactants can form "nanoreactors" in water, solubilizing the organic reactants and allowing the reaction to proceed efficiently, often under mild conditions. researchgate.net This approach avoids the need for dipolar aprotic solvents like DMF or DMSO, which are commonly used but pose significant health risks and create substantial waste. researchgate.net Furthermore, aerobic bromination, which uses air as the oxidant, has been successfully performed in aqueous media, presenting a greener pathway for introducing bromine into organic molecules. acs.org

Catalytic Systems for Reduced Environmental Impact

Catalytic methods are fundamental to green chemistry as they reduce waste by enabling the use of stoichiometric reagents in smaller quantities and often allow for milder reaction conditions.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible phases, such as an aqueous phase containing a nucleophile (e.g., bromide ions) and an organic phase containing the substrate. ijirset.comcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgprinceton.edu This method can eliminate the need for harsh, anhydrous conditions and expensive aprotic solvents, allowing for faster reactions and higher yields. ijirset.com The Williamson ether synthesis and various alkylation reactions have been significantly improved by PTC. phasetransfer.com

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. Haloperoxidases are enzymes that can catalyze halogenation reactions. researchgate.netdergipark.org.tr These enzymes, particularly vanadium-dependent haloperoxidases, can use hydrogen peroxide to oxidize halide ions, generating a reactive halogenating species for electrophilic or oxidative halogenation. researchgate.netrsc.org The use of these biocatalysts represents a highly sustainable approach to synthesizing halogenated compounds.

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. mdpi.com It allows for the generation of radicals under extremely mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov For instance, photocatalytic methods have been developed for the conversion of alcohols to alkyl halides, providing a sustainable alternative to classical halogenation reagents. mdpi.com

The following table compares traditional and green approaches for a key synthetic step.

| Feature | Traditional Method (e.g., PBr₃ in CH₂Cl₂) | Green/Sustainable Method (e.g., Catalytic in Water) |

| Solvent | Chlorinated organic solvent (toxic, volatile) | Water (non-toxic, safe) |

| Reagents | Stoichiometric, corrosive, moisture-sensitive | Catalytic amounts of catalyst (e.g., PTC), benign halide source (e.g., NaBr) |

| Conditions | Often requires anhydrous conditions, may need heating or cooling | Mild temperatures, ambient pressure |

| Waste | Halogenated solvent waste, reagent byproducts | Primarily water, recyclable catalyst |

| Safety | Involves hazardous reagents and solvents | Inherently safer process |

This table provides a comparative analysis of traditional versus green chemistry approaches for the synthesis of alkyl bromides from alcohols.

Continuous Flow Chemistry for Scalable Synthesis of this compound

For the industrial production of chemical compounds, scalability, safety, and consistency are paramount. Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing for the synthesis of compounds like this compound. azolifesciences.comnih.gov Flow chemistry allows for superior control over reaction parameters, enhanced heat and mass transfer, and safer handling of hazardous reagents and exothermic reactions. nih.govresearchgate.netresearchgate.net

Halogenation reactions, which are often fast and highly exothermic, benefit greatly from the enhanced heat dissipation provided by flow reactors. researchgate.netrsc.orgscispace.com This precise temperature control minimizes the formation of hotspots and byproducts, leading to higher yields and purer products. rsc.org The ability to handle hazardous reagents like elemental halogens safely is a key advantage, as they can be generated and consumed in situ within the closed system, minimizing operator exposure. researchgate.netrsc.org

Microreactor Technologies for Enhanced Reaction Control

Microreactors are a key enabling technology in continuous flow chemistry. wikipedia.org These reactors feature channels with sub-millimeter dimensions, which create an extremely high surface-area-to-volume ratio. rsc.org This characteristic provides several key benefits for reactions like halogenations or those involving highly reactive intermediates such as Grignard reagents: fraunhofer.defraunhofer.de

Enhanced Heat Transfer: The high surface area allows for rapid and efficient dissipation of heat, making it possible to control highly exothermic reactions safely and maintain precise isothermal conditions. nih.govrsc.orgrsc.org This prevents thermal runaways and improves selectivity. fraunhofer.dechemeurope.com

Rapid Mixing: The small channel dimensions ensure that reagents mix almost instantaneously through diffusion, which is much more efficient than mechanical stirring in large batch reactors. This leads to more uniform reaction conditions and better product consistency.

Improved Safety: The small internal volume of a microreactor means that only a tiny amount of material is reacting at any given moment. This minimizes the risk associated with handling explosive or toxic intermediates. researchgate.netrsc.org Processes that are considered too hazardous for large-scale batch production can often be performed safely in a microreactor. rsc.org

Scalability: Scaling up production in a microreactor system is often achieved by "numbering up" – running multiple reactors in parallel – rather than increasing the size of the reactor. fraunhofer.dechemicalprocessing.com This allows for a seamless transition from laboratory-scale discovery to industrial-scale production without the need for extensive re-optimization. rsc.org

The use of microreactors has been successfully demonstrated for Grignard reactions, which are notoriously difficult to control in batch due to their exothermic nature. fraunhofer.defraunhofer.dechemeurope.comchemicalprocessing.com By using a flow reactor, the reaction can be made faster and safer, yielding a cleaner product. fraunhofer.dechemeurope.com This technology is directly applicable to synthetic routes that might involve Grignard intermediates in the construction of the this compound scaffold.

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 3 Chloro 2 Ethylbenzene

Reactivity at the Aryl Chloride Moiety

The chlorine atom directly attached to the benzene (B151609) ring exhibits reactivity characteristic of aryl halides. While generally less reactive than their alkyl counterparts in nucleophilic substitution, they are prime substrates for transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNA r) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically impossible due to the benzene ring. wikipedia.org Instead, it typically proceeds through a two-step addition-elimination mechanism. chemistrysteps.comopenstax.org

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgopenstax.org

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored. openstax.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

In the case of 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene, the substituents on the ring are a chloro group, an ethyl group, and a 3-bromopropyl group. Both the ethyl and bromopropyl groups are weakly electron-donating or neutral in terms of resonance effects. The chlorine atom itself is deactivating. Without strong electron-withdrawing groups to stabilize the anionic intermediate, the aryl ring is not sufficiently activated for nucleophilic attack. Consequently, SNAr reactions at the aryl chloride moiety of this compound are expected to be extremely slow and would likely require harsh reaction conditions, if they proceed at all.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl-Halide Bond

A far more effective way to functionalize the aryl chloride is through transition metal-catalyzed cross-coupling reactions. These reactions, pivotal in modern organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com The general catalytic cycle for these processes, often employing palladium or nickel catalysts, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govyoutube.com

The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent transition metal complex, typically a metal in the zero oxidation state, such as palladium(0) or nickel(0). nih.govyoutube.com In this step, the metal center inserts itself into the carbon-chlorine bond. libretexts.orgwikipedia.org This process increases the oxidation state and the coordination number of the metal by two. libretexts.orgwikipedia.org

The general mechanism can be represented as: LnM + Ar-Cl → Ln M(Ar)(Cl) (where M = metal, Ln = ligands, Ar = aryl group)

Aryl chlorides are the least reactive among aryl halides (I > Br > Cl) for oxidative addition due to the high strength of the C-Cl bond. libretexts.org To overcome this lower reactivity, reactions involving aryl chlorides often require specialized conditions, such as the use of electron-rich and bulky phosphine (B1218219) ligands on the metal center. These "hot" ligands increase the electron density at the metal, making it more nucleophilic and facilitating the cleavage of the strong C-Cl bond. libretexts.org The oxidative addition can proceed through different pathways, including a concerted mechanism or an SN2-type pathway. wikipedia.orglibretexts.org

Following oxidative addition, the next step is transmetalation . In this process, an organic group (R) from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the metal catalyst, displacing the halide. nih.govnih.gov

Ln M(Ar)(Cl) + R-M' → Ln M(Ar)(R) + M'-Cl (where M' = B, Zn, Sn, etc.)

The organometallic species formed, now bearing both the aryl group from the starting material and the new R group, then undergoes the final step: reductive elimination . This step forms the new carbon-carbon bond between the Ar and R groups, creating the final cross-coupled product. youtube.comacs.org The metal catalyst is simultaneously reduced back to its original low-valent state, allowing it to re-enter the catalytic cycle. youtube.com

Ln M(Ar)(R) → Ar-R + LnM

This sequence of oxidative addition, transmetalation, and reductive elimination provides a powerful and versatile method for forming new bonds at the aryl chloride position of this compound.

Reactivity of the Alkyl Bromide in the Bromopropyl Side Chain

The bromopropyl side chain offers a different site of reactivity, dominated by nucleophilic aliphatic substitution. The bromine atom is attached to a primary carbon, which has significant implications for the reaction mechanism.

Nucleophilic Aliphatic Substitution (SN1/SN2) Reactions and Stereochemical Implications

Nucleophilic substitution at an sp³-hybridized carbon can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). byjus.com The preferred pathway depends on several factors, including the structure of the alkyl halide, the strength of the nucleophile, the leaving group, and the solvent. libretexts.orglibretexts.org

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two steps, involves a carbocation intermediate masterorganicchemistry.comyoutube.com | One concerted step masterorganicchemistry.comyoutube.com |

| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) masterorganicchemistry.com | Rate = k[Alkyl Halide][Nucleophile] (Bimolecular) masterorganicchemistry.comchemicalnote.com |

| Substrate | Favored for 3° > 2° alkyl halides (stable carbocation) masterorganicchemistry.comviu.ca | Favored for Methyl > 1° > 2° alkyl halides (less steric hindrance) viu.camsu.edu |

| Nucleophile | Weak nucleophiles are effective youtube.com | Strong nucleophiles are required youtube.com |

| Solvent | Polar protic solvents favored khanacademy.org | Polar aprotic solvents favored khanacademy.org |

| Stereochemistry | Racemization (attack from either side of planar carbocation) chemicalnote.comorganic-chemistry.org | Inversion of configuration (backside attack) msu.eduorganic-chemistry.org |

For the 3-bromopropyl group in this compound, the bromine is attached to a primary carbon. This structural feature strongly favors the SN2 mechanism . viu.camsu.edu

Steric Hindrance: The primary carbon is relatively unhindered, allowing easy access for the nucleophile to perform a "backside attack" on the carbon atom bearing the bromine. chemicalnote.commsu.edu

Carbocation Stability: The formation of a primary carbocation, which would be necessary for an SN1 pathway, is highly energetically unfavorable. organic-chemistry.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond breaks. byjus.commsu.edu The reaction proceeds through a trigonal bipyramidal transition state. youtube.com

Stereochemical Implications: A hallmark of the SN2 reaction is the inversion of configuration at the carbon center where the substitution occurs. libretexts.orgmsu.edu This is a direct consequence of the backside attack, where the nucleophile approaches from the side opposite to the leaving group. If the carbon atom were a chiral center, this inversion would lead to the formation of the opposite enantiomer. In the 3-bromopropyl chain of the title compound, the carbon bonded to bromine is not a stereocenter (as it is bonded to two hydrogen atoms), so the inversion of configuration is not observable as a change in optical activity. Nonetheless, the stereospecific nature of the SN2 pathway is a fundamental aspect of its reactivity.

In contrast, the SN1 mechanism, which proceeds through a planar carbocation intermediate, would lead to racemization because the nucleophile can attack from either face of the carbocation with roughly equal probability. masterorganicchemistry.comchemicalnote.com However, due to the instability of the primary carbocation, this pathway is not a significant route for the alkyl bromide moiety of this molecule.

Elimination Reactions (E1/E2) Leading to Unsaturated Derivatives

Halogenoalkanes can undergo elimination reactions to form alkenes, typically in the presence of a strong base. ck12.orgchemistrystudent.com For this compound, the alkyl bromide portion of the molecule is susceptible to such reactions. When treated with a strong base, such as potassium hydroxide (B78521) in ethanol, a molecule of hydrogen bromide is eliminated to yield an unsaturated derivative. chemistrystudent.comsavemyexams.com The hydroxide ion acts as a base, abstracting a proton from the carbon atom adjacent to the one bearing the bromine atom (the β-carbon). crunchchemistry.co.ukorganicmystery.com

The mechanism of this elimination can proceed via two pathways: E1 (unimolecular) or E2 (bimolecular). crunchchemistry.co.uk The E2 mechanism is a concerted, one-step process where the base removes a proton, and the bromide ion departs simultaneously, leading to the formation of a double bond. crunchchemistry.co.uk The E1 mechanism, on the other hand, is a two-step process involving the initial formation of a carbocation intermediate, which then loses a proton to form the alkene. crunchchemistry.co.uk For a primary alkyl halide like the bromopropyl group in the title compound, the E2 mechanism is generally favored, especially with a strong, non-hindered base. crunchchemistry.co.uk

The primary product of this elimination reaction would be 1-allyl-3-chloro-2-ethylbenzene.

Table 1: Factors Influencing Elimination Reactions

| Factor | Influence on E1 vs. E2 | Rationale |

| Base Strength | Strong bases favor E2 | A strong base is required to abstract a proton in the concerted step of the E2 mechanism. |

| Solvent | Polar aprotic solvents can favor E2 | These solvents do not solvate the base as strongly, increasing its effective basicity. |

| Temperature | Higher temperatures favor elimination | Elimination reactions often have a higher activation energy than competing substitution reactions. |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-halogen bonds in this compound can be converted into carbon-metal bonds, forming highly reactive organometallic reagents. These reagents are powerful nucleophiles and are invaluable in the formation of new carbon-carbon bonds. libretexts.orgmsu.edu

Grignard Reagents: The reaction of an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields an organomagnesium halide, commonly known as a Grignard reagent. masterorganicchemistry.com For this compound, the greater reactivity of the alkyl C-Br bond compared to the aryl C-Cl bond allows for the selective formation of the Grignard reagent at the propyl chain. This reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will react with water. libretexts.org

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting an alkyl or aryl halide with lithium metal. masterorganicchemistry.compressbooks.pub These reagents are generally more reactive than their Grignard counterparts. The reaction with this compound would also be expected to occur preferentially at the C-Br bond.

Table 2: Comparison of Grignard and Organolithium Reagent Formation

| Reagent Type | Metal | Typical Solvent | Relative Reactivity |

| Grignard | Magnesium (Mg) | Diethyl ether, THF | Less reactive |

| Organolithium | Lithium (Li) | Pentane, Hexane, Ethers | More reactive |

Interplay Between Aryl and Alkyl Halogen Reactivity

The presence of two different halogen atoms on the same molecule introduces the concept of chemoselectivity, where a reagent can preferentially react with one functional group over another. bartleby.com In this compound, the reactivity of the alkyl bromide is significantly different from that of the aryl chloride.

Chemoselective Transformations of Competing Halogen Sites

Generally, the carbon-bromine bond in an alkyl halide is weaker and more reactive than the carbon-chlorine bond in an aryl halide. savemyexams.com This difference in reactivity allows for selective transformations. For instance, in nucleophilic substitution reactions, a nucleophile will preferentially attack the electrophilic carbon of the bromopropyl group, displacing the bromide ion, while leaving the chloro-substituted aromatic ring intact. embibe.comlibretexts.org

This chemoselectivity is crucial in synthetic organic chemistry as it allows for the stepwise functionalization of the molecule. For example, the bromopropyl group could be converted to an alcohol, amine, or nitrile via nucleophilic substitution without affecting the aryl chloride. savemyexams.com

Tandem and Cascade Reactions Involving Multiple Reactive Centers

The dual reactivity of this compound also opens up the possibility for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a reaction could be designed where an initial reaction at the alkyl bromide site generates a new intermediate that then undergoes a subsequent reaction involving the aryl chloride. An example could be an intramolecular cyclization, where the propyl chain, after initial modification, attacks the aromatic ring.

Radical Reactions Involving this compound

In addition to ionic reactions, the carbon-halogen bonds in this molecule can undergo homolytic cleavage to form radical intermediates. quora.com These reactions are typically initiated by heat or light. wikipedia.org

Homolytic Cleavage of C-X Bonds

Homolytic cleavage involves the breaking of a covalent bond where each of the resulting fragments retains one of the original bonding electrons, leading to the formation of free radicals. wikipedia.orgunacademy.com The energy required for this process is known as the bond dissociation energy (BDE). wikipedia.org The C-Br bond has a lower BDE than the C-Cl bond, meaning it is more susceptible to homolytic cleavage. savemyexams.com

This process can be initiated by ultraviolet light or radical initiators. wikipedia.org Once formed, the resulting alkyl radical can participate in a variety of reactions, including propagation steps in radical chain reactions, such as radical substitution or addition to alkenes. youtube.com For instance, in the presence of a suitable hydrogen atom donor, the alkyl radical can be reduced to an alkane. Conversely, in the presence of oxygen, it can lead to oxidation products. The formation of radical intermediates is also a key step in certain organometallic coupling reactions. harvard.edu

Table 3: Bond Dissociation Energies (Illustrative)

| Bond | Typical BDE (kJ/mol) | Relative Susceptibility to Homolysis |

| Alkyl C-Br | ~290 | Higher |

| Aryl C-Cl | ~400 | Lower |

Electron Transfer Initiated Processes

No research articles or patents were identified that specifically detail the electron transfer initiated processes of this compound. Such processes would typically involve the transfer of an electron to or from the molecule to form a radical ion, which could then undergo a variety of subsequent reactions, including fragmentation, rearrangement, or cyclization. The presence of the aromatic ring and the bromoalkyl group provides potential sites for such electron transfer events, but without experimental or computational studies, the specific outcomes remain uncharacterized.

Intra- and Intermolecular Cyclization Strategies Utilizing the Bromopropyl Chain

The three-carbon bromopropyl chain is a versatile functional group for forming new rings. However, specific examples of its use in cyclization reactions starting from this compound are not documented in the available literature.

Ring Closure via Intramolecular Nucleophilic Attack

Intramolecular nucleophilic substitution is a common strategy for forming cyclic compounds. masterorganicchemistry.com In theory, a nucleophile could be generated on the ethyl group or the aromatic ring of this compound, which could then attack the electrophilic carbon of the bromopropyl chain to form a new ring. The regiochemistry and feasibility of such reactions would depend on the specific reaction conditions and the nature of the nucleophile. However, no published studies demonstrate this specific transformation for the title compound.

Applications of 1 3 Bromopropyl 3 Chloro 2 Ethylbenzene As a Versatile Synthetic Intermediate

Precursor for Advanced Organic Materials and Polymers

The distinct structural components of 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene make it a candidate for the synthesis of advanced materials, including functionalized polymers and liquid crystals.

Monomer for Functionalized Polymer Synthesis

The presence of the bromopropyl group provides a reactive handle for incorporating the 3-chloro-2-ethylphenyl moiety into polymer chains. This can be achieved through various polymerization techniques where an alkyl halide is a suitable reactant. For instance, it can act as a monomer in condensation polymerization with di-nucleophiles such as diamines or diols, leading to the formation of polyethers or polyamines with the substituted benzene (B151609) ring as a pendant group.

Furthermore, this compound can be used in post-polymerization modification, where a pre-existing polymer with nucleophilic sites is functionalized by reacting it with this compound. This process allows for the precise introduction of the chloro-ethyl-benzene group, which can tune the polymer's physical and chemical properties, such as its solubility, thermal stability, and refractive index. nih.govmdpi.com The development of functional polymers through such tailored synthetic approaches is a significant area of materials science. mdpi.com

Potential Polymerization Reactions

| Polymerization Type | Co-monomer/Substrate | Resulting Polymer Functionality |

|---|---|---|

| Polycondensation | Diols, Diamines, Dithiols | Polyethers, Polyamines, Polythioethers |

| Polymer Functionalization | Polymers with -OH, -NH2, -SH groups | Grafted polymers with pendant chloro-ethyl-phenyl groups |

Building Block for Liquid Crystals and Organic Semiconductors

The molecular architecture of this compound, comprising a rigid aromatic core and a flexible alkyl chain, is a common motif in the design of thermotropic liquid crystals. The substituted benzene ring provides the necessary rigidity, while the propyl chain contributes flexibility. These characteristics are essential for the formation of mesophases. By elaborating the structure, for instance, by replacing the bromo group with other mesogenic units, it is possible to synthesize rod-like molecules that exhibit liquid crystalline behavior.

In the field of organic electronics, halogenated aromatic compounds are pivotal as intermediates for organic semiconductors. researchgate.net The chloro- and bromo-substituents can be used as reactive sites for cross-coupling reactions (e.g., Suzuki or Stille coupling) to build larger π-conjugated systems necessary for charge transport. rsc.orgrsc.org The ethyl group influences the solubility and packing of the final material, which are critical parameters for device performance. rsc.org

Scaffold for the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactive nature of the bromopropyl group in this compound makes it an excellent starting material for constructing a variety of heterocyclic rings.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Quinoxalines)

While not a direct precursor for the core ring formation of many heterocycles, the compound is highly suitable for the N-alkylation of pre-formed heterocyclic systems. This is a common and powerful strategy for creating diverse libraries of functionalized molecules.

Pyrazoles: N-alkylated pyrazoles are a prominent class of compounds in medicinal chemistry. The alkylation of a pyrazole (B372694) ring with an alkyl halide like this compound is a standard synthetic transformation. nih.govnih.gov Depending on the substituents on the pyrazole ring, the reaction can yield different regioisomers, although steric factors often direct the alkylation to the less hindered nitrogen atom. mdpi.com This approach allows for the stable attachment of the 3-(3-chloro-2-ethylphenyl)propyl group to the pyrazole core. uni-stuttgart.deresearchgate.net

Quinoxalines: Quinoxaline (B1680401) derivatives are known for a wide range of biological activities. sapub.orgresearchgate.net The quinoxaline scaffold is typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov Once formed, the quinoxaline ring can be alkylated. If the quinoxaline contains an N-H bond, it can be readily alkylated by this compound to introduce the substituted propyl side chain, thereby modifying its biological properties. rsc.org

Illustrative N-Alkylation Reactions

| Heterocycle | Reagents/Conditions | Product Class |

|---|---|---|

| Pyrazole | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | N-[3-(3-chloro-2-ethylphenyl)propyl]pyrazole |

Access to Oxygen- and Sulfur-Containing Heterocyclic Frameworks

The electrophilic bromopropyl chain can undergo intramolecular or intermolecular cyclization with oxygen and sulfur nucleophiles to form a variety of heterocyclic systems. nih.gov

Oxygen Heterocycles: Reaction with difunctional oxygen nucleophiles can lead to the formation of medium-sized rings. For example, condensation with a catechol (1,2-dihydroxybenzene) derivative in the presence of a base could yield a substituted benzodioxepine. Similarly, reaction with a 1,3-propanediol (B51772) equivalent could form a seven-membered cyclic ether.

Sulfur Heterocycles: Sulfur-containing heterocycles are prevalent in many biologically active compounds and materials. sioc-journal.cnutexas.edu The synthesis of these rings can be achieved using this compound as a precursor. nih.govresearchgate.net For example, reaction with sodium sulfide (B99878) could lead to the formation of a thiophane ring via an intramolecular cyclization of an intermediate thiol. Reaction with a dithiol, such as 1,2-ethanedithiol, can be used to construct sulfur-containing rings like dithiepanes. chemistryviews.org

Intermediate in the Synthesis of Complex Molecules for Chemical Biology Research

In the realm of chemical biology, small molecules that can act as probes, linkers, or bioactive scaffolds are essential. This compound serves as a valuable intermediate in this context. The bromopropyl group acts as a versatile linker arm, allowing for the covalent attachment of the substituted phenyl headgroup to biomolecules or surfaces. The length of the three-carbon chain provides spatial separation and flexibility.

The substituted phenyl ring itself can be a pharmacophore or a platform for further functionalization. The chlorine and ethyl substituents define its lipophilicity and steric profile, which can be crucial for binding to biological targets such as enzymes or receptors. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in drug design.

Strategic Introduction of Halogenated Motifs into Bioactive Scaffolds

Halogen atoms play a crucial role in medicinal chemistry, often enhancing the pharmacological properties of drug candidates through mechanisms such as increased metabolic stability, improved membrane permeability, and specific halogen bonding interactions with biological targets. The chloro- and bromo- functionalities of this compound could theoretically be exploited to introduce these halogenated motifs into larger, more complex bioactive scaffolds.

The reactive 3-bromopropyl side chain is susceptible to nucleophilic substitution, allowing for the covalent attachment of this halogenated aromatic moiety to a variety of molecular frameworks. For instance, amines, alcohols, or thiols present in a parent bioactive molecule could displace the bromide to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. This would effectively tether the 3-chloro-2-ethylphenyl group to the original scaffold. However, no specific examples of this application for this compound have been documented in the available literature.

Libraries of Derivatized Analogs for Structure-Reactivity Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The generation of a library of analogs from a common intermediate is a key strategy in SAR investigations.

Theoretically, this compound could serve as a versatile starting material for the creation of such a library. The bromopropyl chain could be reacted with a diverse range of nucleophiles to generate a series of derivatives with varied functional groups at this position. Furthermore, the aromatic chlorine atom could potentially undergo transformations, such as cross-coupling reactions, to introduce additional diversity. By systematically modifying these positions, a library of analogs could be synthesized and subsequently screened for biological activity. The resulting data would help to elucidate the structural requirements for a desired biological effect. Despite this potential, there are no published studies that utilize this compound for the generation of analog libraries for SAR studies.

Probes for Elucidating Organic Reaction Mechanisms

The study of reaction mechanisms provides a detailed understanding of how chemical reactions proceed, including the identification of intermediates, transition states, and the flow of electrons. Specifically designed molecules, or "probes," are often used to gain insight into these pathways.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful technique for tracing the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can follow the labeled position in the products, providing valuable mechanistic information.

In the context of this compound, deuterium could be incorporated at specific positions on the propyl chain. For example, if a reaction involved the abstraction of a hydrogen atom from the propyl group, the use of a deuterated analog would result in a kinetic isotope effect, where the reaction rate is altered. This effect can provide evidence for the involvement of that specific C-H (or C-D) bond in the rate-determining step of the reaction. While this is a common technique in mechanistic organic chemistry, no studies have been found that specifically employ isotopically labeled this compound.

Stereochemical Probes for Pathway Determination

The stereochemical outcome of a reaction can provide profound insights into its mechanism. For reactions occurring at a chiral center, whether the stereochemistry is retained, inverted, or racemized can distinguish between different mechanistic pathways (e.g., S_N1 vs. S_N2).

For a molecule like this compound, a chiral center could be introduced into the propyl chain, for instance, by replacing one of the hydrogen atoms at the benzylic position with another group. The subsequent reactions at this chiral center or at the bromine-bearing carbon could then be monitored for their stereochemical consequences. However, as with the other potential applications, there is no evidence in the scientific literature of this compound or its chiral derivatives being used as stereochemical probes for pathway determination.

Advanced Spectroscopic and Chromatographic Methods in the Research of 1 3 Bromopropyl 3 Chloro 2 Ethylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Characterization

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a complete picture of the molecular structure can be assembled.

For a 1,2,3-trisubstituted benzene (B151609) ring, the aromatic proton signals are typically found between 6.5 and 8.4 ppm. mnstate.edu The electron-withdrawing nature of the chlorine atom and the alkyl substitutions influence the precise chemical shifts of the three adjacent aromatic protons. ias.ac.inresearchgate.net The aliphatic protons of the ethyl and bromopropyl groups appear at higher fields (further upfield). The methylene (B1212753) group adjacent to the bromine atom is expected to be the most deshielded of the propyl chain protons, while the ethyl group's methylene protons will be deshielded by the aromatic ring. github.iodocbrown.info

Similarly, in ¹³C NMR, aromatic carbons resonate between 120-150 ppm. libretexts.orglibretexts.org The substitution pattern dictates the number of unique carbon signals; for the asymmetrically substituted ring in this compound, six distinct aromatic carbon signals are expected. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Below are the predicted chemical shifts for this compound, based on established substituent effects.

While one-dimensional NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. columbia.edu

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between:

The adjacent aromatic protons.

The methylene (C7) and methyl (C8) protons of the ethyl group.

The adjacent methylene protons (C9, C10, C11) of the bromopropyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. libretexts.org An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the table above. For example, it would show a cross-peak between the proton signal at ~3.45 ppm and the carbon signal at ~34 ppm, confirming their assignment to the C11 methylene group. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.org This technique is particularly useful for identifying connections to quaternary (non-protonated) carbons. Key HMBC correlations would include:

From the ethyl methylene protons (H7) to the aromatic carbons C1, C2, and C6.

From the propyl methylene protons (H9) to the aromatic carbons C1, C2, and C6.

From the aromatic protons to neighboring and distant carbons within the ring and on the side chains, confirming the substitution pattern.

Molecules can sometimes crystallize in multiple distinct forms, a phenomenon known as polymorphism. These different solid forms, or polymorphs, can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms because the NMR parameters, such as chemical shifts, are highly sensitive to the local molecular environment, including crystal packing effects. researchgate.netnih.gov

If this compound were to exist in different polymorphic or amorphous states, ssNMR could distinguish them. nih.gov Each polymorph would yield a unique set of ¹³C chemical shifts due to differences in intermolecular interactions and molecular conformation in the crystal lattice. researchgate.net Furthermore, ssNMR can probe molecular dynamics within the solid state and can be used to quantify the composition of mixed polymorphic samples. nih.govrsc.org The quadrupolar nuclei, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br, are particularly sensitive probes of their local environment in the solid state, although their signals can be broad. wiley.com

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The presence of both chlorine and bromine in this compound creates a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine has two, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). docbrown.info This results in a distinctive cluster of peaks for the molecular ion (M⁺). The cluster will show a peak at M, a peak at M+2 (from ³⁷Cl or ⁸¹Br), and a peak at M+4 (from ³⁷Cl and ⁸¹Br). The relative intensities of these peaks provide a clear signature for the presence of one chlorine and one bromine atom.

Predicted Isotopic Pattern for the Molecular Ion

The fragmentation of alkylbenzenes under electron ionization (EI) conditions often involves cleavage of the benzylic bond (the bond next to the aromatic ring). core.ac.uklibretexts.org For this compound, the most favorable cleavage is the loss of the ethyl group to form a stable benzylic cation. Another common fragmentation pathway is the loss of the halogen atoms. libretexts.org

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. youtube.com This accuracy allows for the unambiguous determination of a molecule's elemental formula from its exact mass, which is calculated using the masses of the most abundant isotopes of its constituent elements. missouri.eduresearchgate.net This technique is crucial for differentiating between compounds that have the same nominal mass but different elemental compositions. nih.gov

The calculated exact mass for the molecular ion of this compound ([C₁₁H₁₄⁷⁹Br³⁵Cl]⁺) is 259.9991. An experimental HRMS measurement confirming this value would provide strong evidence for the C₁₁H₁₄BrCl formula. researchgate.net

Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural analysis and for identifying components in a mixture. nationalmaglab.orgunt.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected from the initial mass spectrum, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are then analyzed. unt.edu

This process can be used to confirm the structure of this compound by systematically analyzing its fragmentation pathways. researchgate.net For instance, selecting the molecular ion at m/z 260 and fragmenting it would likely produce a prominent product ion at m/z 179 through the loss of the bromine radical. Further fragmentation of the m/z 179 ion could then be studied. This technique is especially valuable for distinguishing between isomers, as different isomers often yield unique product ion spectra even if their initial mass spectra are similar. ethz.ch

Predicted Major Fragments in EI-MS

Vibrational Spectroscopy for Bond Characterization and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Specific bonds and functional groups vibrate at characteristic frequencies when they absorb infrared radiation.

For this compound, the IR spectrum would show characteristic absorption bands for:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the ethyl and propyl groups. rsc.org

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

C-H bending: Out-of-plane C-H bending vibrations in the 750-850 cm⁻¹ region can be indicative of the 1,2,3-trisubstitution pattern on the benzene ring. acs.org

C-Cl and C-Br stretching: These vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

These techniques are also sensitive to the molecule's conformation. For flexible molecules like this one, with two alkyl side chains, different rotational isomers (conformers) may coexist. rsc.org Changes in the vibrational spectra under different conditions (e.g., temperature, solvent) can provide insights into the conformational dynamics of the molecule.

Predicted Characteristic Vibrational Frequencies

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" of a compound. For "this compound," the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the aromatic benzene ring would be indicated by C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes provide clues about the substitution pattern.

The aliphatic propyl chain would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-H bending vibrations for the methylene (-CH₂) groups would be observed around 1465 cm⁻¹.

A hypothetical FTIR data table for "this compound" is presented below, based on characteristic infrared absorption frequencies for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Alkyl Chain (-CH₂-) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1465 | C-H Bend | Alkyl Chain (-CH₂-) |

| 800-600 | C-Cl Stretch | Chloro Group |

| 600-500 | C-Br Stretch | Bromo Group |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to FTIR spectroscopy. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For "this compound," Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring, which often give rise to strong Raman signals. The C=C stretching vibrations of the aromatic ring would be prominent in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be observable, providing confirmatory data to the FTIR analysis. The ethyl group would also produce characteristic signals.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. If a suitable single crystal of "this compound" can be grown, SCXRD analysis would provide an unambiguous determination of its molecular structure. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles.

Furthermore, SCXRD reveals the supramolecular architecture, which is how the molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as van der Waals forces or halogen bonding, which can influence the physical properties of the solid. For halogenated benzene derivatives, the nature and position of the halogen atoms can significantly influence the crystal packing.

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a diffraction pattern that is characteristic of the crystalline phases present in the material. PXRD can be used to identify the crystalline form of "this compound" and to assess its purity in terms of its crystalline composition. While PXRD does not provide the detailed atomic-level structural information of SCXRD, it is a valuable tool for quality control and for studying phase transitions. In some cases, the molecular packing in organogels has been shown to be highly disordered based on X-ray diffraction analysis.

Advanced Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating mixtures and determining the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like "this compound."

In a GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

The gas chromatogram provides information on the number of components in the sample and their relative amounts, allowing for the determination of the purity of "this compound." The mass spectrum of the main peak can be used to confirm the identity of the compound by comparing it to a library of known spectra or by analyzing the fragmentation pattern. The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragment ion peaks that are characteristic of its structure. The presence of bromine and chlorine atoms would be indicated by the characteristic isotopic patterns in the mass spectrum.

A hypothetical GC-MS data table for the analysis of a "this compound" sample is presented below.

| Retention Time (min) | Component | Area (%) | Key Mass Fragments (m/z) |

| 12.5 | This compound | 99.5 | [M]+, [M-Br]+, [M-Cl]+, [M-C₃H₆Br]+ |

| 8.2 | Impurity A | 0.3 | - |

| 10.1 | Impurity B | 0.2 | - |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. ebsco.comijpsjournal.com In the context of this compound and its derivatives, HPLC offers a robust methodology for monitoring reaction progress, assessing purity, and profiling impurity patterns. The effectiveness of HPLC is significantly enhanced by the use of specialized detectors that provide greater sensitivity and selectivity, which is particularly crucial when dealing with complex sample matrices or when trace-level analysis is required. semanticscholar.org

For halogenated aromatic compounds such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed separation mode. sielc.comchromforum.org In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 alkyl chain bonded to silica, is used in conjunction with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The hydrophobic nature of this compound and its derivatives leads to their retention on the nonpolar stationary phase, and by carefully controlling the composition of the mobile phase, a high degree of separation can be achieved. sielc.com